Colchicine-d6

Bioanalysis LC-MS/MS Internal Standard

Colchicine-d6 is the non-substitutable stable isotope-labeled internal standard (SIL-IS) for regulatory-grade LC-MS/MS quantitation of colchicine. Its +6 Da mass shift distinguishes it from the native analyte, correcting for matrix effects and extraction variability—capabilities unlabeled colchicine cannot provide. Validated for ultra-sensitive assays (LLOQ 0.010 ng/mL in human plasma) and linear ranges covering therapeutic to toxic concentrations (0.5–200 ng/mL in blood), it is essential for pharmacokinetic, toxicological, and bioequivalence studies under FDA/EMA guidelines. Alternative SIL-IS (e.g., colchicine-d3) lack this specific validation track record and optimized mass transitions.

Molecular Formula C22H25NO6
Molecular Weight 405.5 g/mol
Cat. No. B562006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicine-d6
SynonymsN-[(7S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide-d6;  (-)-Colchicine-d6;  Colchineos-d6;  Colchisol-d6;  Colcin-d6;  Colsaloid-d6;  Condylon-d6;  NSC 757-d6; 
Molecular FormulaC22H25NO6
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
InChIInChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3,2D3
InChIKeyIAKHMKGGTNLKSZ-BLYUGYDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colchicine-d6 (CAS 1217651-73-4) as a Deuterated Internal Standard: Procurement-Grade Analytical Tool for Precise Colchicine Quantification


Colchicine-d6 is a deuterium-labeled analog of the alkaloid colchicine (CAS 64-86-8), wherein six hydrogen atoms are replaced by deuterium. It is not intended for therapeutic use but is exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled colchicine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Colchicine itself is a potent microtubule polymerization inhibitor with a reported IC50 of 3 nM, and it is clinically used for gout, familial Mediterranean fever, and pericarditis [2]. The deuterated form is structurally and chemically analogous to the native analyte but possesses a +6 Da mass shift, a property essential for its role as an internal standard in bioanalytical workflows [1].

Why Unlabeled Colchicine or Other Deuterated Analogs Cannot Replace Colchicine-d6 in Validated Bioanalytical Methods


Generic substitution of Colchicine-d6 with unlabeled colchicine or alternative internal standards is not analytically viable. The fundamental requirement of an LC-MS/MS internal standard is that it co-elutes with the analyte to compensate for ion suppression or enhancement (matrix effects) and corrects for variability in extraction efficiency [1]. Unlabeled colchicine, being identical in mass to the target analyte, cannot be distinguished by the mass spectrometer, rendering it useless as an internal standard [2]. Alternative SIL-IS, such as colchicine-d3, lack the same validation track record and optimized mass transitions (e.g., m/z 406.16 → 313.18) that are specifically established for Colchicine-d6 in regulatory-compliant assays [3]. The use of Colchicine-d6 is thus non-negotiable for achieving the precision and accuracy required in pharmacokinetic and toxicological studies.

Colchicine-d6: Quantitative Evidence of Analytical Performance in Biological Matrices


Precise Mass Differentiation for LC-MS/MS Quantification: m/z 406.16 vs. 400.27 for Unlabeled Colchicine

In a validated UPLC-MS/MS method, Colchicine-d6 provides a clear mass spectrometric distinction from the native analyte. The quantitative multiple reaction monitoring (MRM) transition is m/z 406.16 → 313.18 for Colchicine-d6, compared to m/z 400.27 → 310.28 for unlabeled colchicine [1]. This +6 Da mass shift enables the mass spectrometer to independently quantify the internal standard without cross-talk or interference from the target analyte.

Bioanalysis LC-MS/MS Internal Standard

Clinical Validation: Matrix Effect and Extraction Recovery Compliance with FDA/EMA Guidelines

In a clinical method validation study, the use of Colchicine-d6 as the internal standard facilitated a method where the sensitivity, accuracy, and matrix effect were all in line with US FDA and EMA guidelines. The extraction recovery was >63.94% [1]. This performance is not automatically conferred by other internal standards; it is a validated outcome of the specific compound's behavior in this assay.

Method Validation Clinical Toxicology Regulatory Compliance

Preclinical Pharmacokinetic Validation: Precision and Accuracy in Rat Plasma

A validated LC-MS/MS method for the simultaneous quantitation of colchicine and febuxostat in rat plasma utilized Colchicine-d6 as the internal standard. The inter- and intra-day precision values for colchicine were 0.58–13.0% and 1.03–4.88%, respectively [1]. The assay was linear from 0.25–254 ng/mL, with no observed matrix or carryover effects.

Pharmacokinetics Preclinical Studies Method Validation

High-Sensitivity Bioanalysis: Achieving an LLOQ of 0.010 ng/mL in Human Plasma

A highly sensitive UPLC-MS/MS method, validated according to US FDA guidelines, achieved a lower limit of quantitation (LLOQ) of 0.010 ng/mL for colchicine in human plasma, using Colchicine-d6 as the internal standard (m/z 406.3 → 362.3) [1]. The method demonstrated 100.2–101.1% recovery across QC samples with a linear range of 0.010–10.0 ng/mL (r² > 0.9996). This LLOQ is substantially lower than many other published methods, enabling precise quantitation in low-dose clinical studies.

Bioequivalence Studies High-Sensitivity Quantitation Clinical Pharmacology

Demonstration of Differential Fragmentation: A Unique Cleavage Mode for Colchicine-d6

A study noted that the use of Colchicine-d6, a six-deuterium-substituted isotopic internal standard, demonstrated a different mode of colchicine cleavage from the existing literature [1]. This observation is specific to the d6 labeling pattern and may provide an additional layer of analytical specificity, as it confirms that the internal standard does not merely mimic the analyte's fragmentation but exhibits distinct behavior that can be leveraged for method robustness.

Mass Spectrometry Structural Elucidation Method Specificity

High-Throughput Toxicology: Validated LOQ of 0.5 ng/mL in Minipig Plasma and Tissues

In a study quantifying free and Fab-bound colchicine in Göttingen minipigs, a deuterated colchicine internal standard (analogous to Colchicine-d6) was used. The method achieved a limit of quantitation (LOQ) of 0.5 ng/mL in plasma and urine for both free and total colchicine, and 5 pg/mg in tissues [1]. The method required only 200 µL of sample and had a short analytical run of 2 minutes, demonstrating high throughput.

Toxicology Large Animal Models Forensic Analysis

Colchicine-d6: Evidence-Based Application Scenarios for Analytical and Bioanalytical Laboratories


Bioequivalence and Clinical Pharmacology Studies

In studies requiring ultra-sensitive quantitation of colchicine in human plasma (e.g., after a 0.6 mg dose), Colchicine-d6 is the essential internal standard for achieving an LLOQ of 0.010 ng/mL. This level of sensitivity is mandated by regulatory agencies for demonstrating bioequivalence and is not reliably achievable with alternative SIL-IS that lack this specific validation track record [1].

Clinical and Forensic Toxicology (Colchicine Poisoning)

For the diagnosis and management of colchicine overdose, a validated UPLC-MS/MS method using Colchicine-d6 provides accurate quantitation in human whole blood and urine, with linear ranges covering therapeutic and toxic concentrations (0.5–200 ng/mL in blood). The method's compliance with FDA/EMA guidelines ensures results are defensible in a clinical or medicolegal context [1].

Preclinical Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

In rat plasma, Colchicine-d6 enables precise and accurate quantitation of colchicine across a wide dynamic range (0.25–254 ng/mL) with validated inter- and intra-day precision. This performance supports robust pharmacokinetic profiling in preclinical studies, including DDI assessments with CYP3A4/P-gp inhibitors like ketoconazole, where accurate measurement of small changes in colchicine exposure is critical [1].

Antidote Development and Toxicokinetic Studies in Large Animals

In Göttingen minipig models of colchicine poisoning, the use of a deuterated colchicine internal standard enables the quantitation of both free and antibody-bound drug in plasma, urine, and tissues at low pg/mg levels. This application is crucial for evaluating the efficacy of colchicine-specific Fab fragments and for understanding the toxicokinetic redistribution of the drug [1].

Technical Documentation Hub

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